Cas no 127-56-0 (Sulfacetamide sodium)

Sulfacetamide sodium 化学的及び物理的性質
名前と識別子
-
- Sulfacetamide sodium
- Sodium sulfacetamide
- N-Sulfanilylacetamide monosodium salt
- N-(4-Aminophenylsulfonyl)acetamide sodium salt
- N-(p-Aminobenzenesulfonyl)acetamide sodium salt
- Sulfacetamide (Sodium)
- Sulfacetamide sodium salt hydrate
- N-Acetyl-4-aminobenzenesulfonamide Sodium Salt Hydrate
- N-Acetylsulfanilamide Sodium Salt Hydrate
- sodium,acetyl-(4-aminophenyl)sulfonylazanide
- Sulfacetamide sodium salt
- C08051
- locula
- antebor
- albucide
- farmamid
- octsetan
- oc-u-mid
- galseptil
- prontamid
- sulfacylsol
- Sulamyd sodium
- Sulfacetamide sodium anhydrous
- Sodium sulfanilylacetamide
- Sodium N-sulfanilylacetamide
- Sulphacetamide sodium
- N-Sulfanilylacetamide sodium
- Almocetamide
- Sulfableph
- Sulfacyl sodium
- Sodium sulfacyl
- Albucid soluble
- Sodium albucid
- Sebizon lotion
- Beocid-isoptal
- Sulfacyl sol
- Soluble sulfacyl
- Sulfacyl soluble
- Sodium acetyl((4-aminophenyl)sulfonyl)amide
- Blefamide
- Acetamide, N-sulfanilyl-, sodium deriv
- AKOS003281404
- sodium;acetyl-(4-aminophenyl)sulfonylazanide
- Minims sulphacetamide
- SUFACETAMIDE SODIUM
- N-Acetylsulfanilamide Sodium Salt
- Sodiumacetyl((4-aminophenyl)sulfonyl)amide
- 30760ZE777
- s4081
- Sulfacetamid natrium
- Sulfacetamide, sodium salt
- DA-58163
- Sulfacetamide, sodium
- PQMSFAORUFMASU-UHFFFAOYSA-M
- Sodium, N(sup 1)-acetylsulfanilamido-
- BDBM50248189
- J-005502
- SULFACETAMIDE SODIUM SALT [MI]
- DTXSID40889336
- sodium acetyl(4-aminobenzenesulfonyl)azanide
- Opulets sulpjacetamide
- DB-041863
- Acetamide, N-((4-aminophenyl)sulfonyl)-, sodium salt (1:1)
- CCG-266832
- MFCD00007885
- CHEMBL1200416
- Sodium sulamyd
- sodium acetyl(4-aminophenylsulfonyl)amide
- SULFACETAMIDE SODIUM [WHO-DD]
- S0578
- Sulf-10 Ophthalmic
- AS-13361
- F12631
- AC-7629
- SCHEMBL3051698
- CHEBI:9327
- Acetamide, N-[(4-aminophenyl)sulfonyl]-, monosodium salt
- N(1)-acetylsulfanilamide sodium
- N(sup 1)-Acetylsulfanilamide sodium salt
- 127-56-0
- EINECS 204-848-4
- N(sup 1)-Acetylsulfanilamide sodium
- EN300-9399099
- sodium acetyl[(4-aminophenyl)sulfonyl]azanide
- Albucid-Natrium
- N(1)-acetylsulfanilamide sodium salt
- Sulf 10
- HY-B0576
- Sulfacetamide Sodium, Pharmaceutical Secondary Standard; Certified Reference Material
- Acetamide, N-sulfanilyl-, N-sodium deriv
- AB00513796
- Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
- N-Sulfanilylacetamide, sodium salt
- Q27108353
- Sulfacylum
- HMS3652G10
- N-Acetyl-4-aminobenzenesulfonamide Sodium Salt
- Sulfacetamide (sodium monohydrate)
- Acetamide, N-((4-aminophenyl)sulfonyl)-, monosodium salt
- Sulfacyl sodium salt
- Sulfacel-15
- N1-Acetylsulfanilamide sodium salt
- SW196656-2
- Isopto cetamide
- AC-32699
- UNII-30760ZE777
- ACETAMIDE, N-SULFANILYL-, MONOSODIUM SALT
- Soluble sulfacetamide
- Bleph 10
- Klaron
- AKOS025402286
-
- MDL: MFCD00007885
- インチ: 1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1
- InChIKey: PQMSFAORUFMASU-UHFFFAOYSA-M
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])([N-]C(C([H])([H])[H])=O)(=O)=O.[Na+]
計算された属性
- せいみつぶんしりょう: 236.02300
- どういたいしつりょう: 236.02315761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 86.6
じっけんとくせい
- 色と性状: 白色結晶粉末。バグはなく、少し苦い味がしました。
- 密度みつど: Not available
- ゆうかいてん: 257-266°C
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 88.85000
- LogP: 1.93230
- ようかいせい: 水に溶け、エタノールに溶け、アセトンに溶けます。
- FEMA: 2594
- じょうきあつ: Not available
- マーカー: 8899
Sulfacetamide sodium セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3249
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26; S36
- RTECS番号:AC8480000
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen
- セキュリティ用語:6.1(b)
- リスク用語:R36/37/38
- 包装等級:III
- 包装グループ:III
Sulfacetamide sodium 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Sulfacetamide sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8098231-1g |
Sulfacetamide Sodium |
127-56-0 | 98% | 1g |
RMB 78.40 | 2025-02-20 | |
ChemScence | CS-2683-500mg |
Sulfacetamide Sodium |
127-56-0 | 99.83% | 500mg |
$50.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S87881-250mg |
Sodium acetyl((4-aminophenyl)sulfonyl)amide |
127-56-0 | 250mg |
¥588.0 | 2021-09-07 | ||
Key Organics Ltd | AS-13361-1MG |
Sulfacetamide sodium |
127-56-0 | >98% | 1mg |
£36.00 | 2025-02-09 | |
Key Organics Ltd | AS-13361-5MG |
Sulfacetamide sodium |
127-56-0 | >98% | 5mg |
£42.00 | 2025-02-09 | |
Key Organics Ltd | AS-13361-10MG |
Sulfacetamide sodium |
127-56-0 | >98% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0087L-1 mL * 10 mM (in DMSO) |
Sulfacetamide sodium |
127-56-0 | 99.83% | 1 mL * 10 mM (in DMSO) |
¥485.00 | 2022-02-28 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24263-250mg |
Sulfacetamide sodium salt hydrate |
127-56-0 | ,HPLC≥98% | 250mg |
¥590.00 | 2022-01-07 | |
Enamine | EN300-9399099-0.05g |
sodium acetyl(4-aminobenzenesulfonyl)azanide |
127-56-0 | 95.0% | 0.05g |
$148.0 | 2025-03-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13396-50mg |
Sulfacetamide Sodium |
127-56-0 | 98% | 50mg |
¥604.00 | 2023-09-09 |
Sulfacetamide sodium 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
関連分類
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Sulfacetamide sodiumに関する追加情報
Sulfacetamide Sodium (CAS No. 127-56-0): A Comprehensive Overview of Its Chemical Properties, Therapeutic Applications, and Recent Advancements
Sulfacetamide sodium, with the CAS No. 127-56-0, is a synthetic sulfonamide-derived antimicrobial agent widely recognized for its efficacy in treating bacterial infections across various clinical settings. Structurally characterized by its N-(4'-aminophenyl)sulfanilyl moiety and sodium counterion, this compound exhibits broad-spectrum antibacterial activity while maintaining a favorable safety profile compared to older sulfonamide derivatives. Its chemical formula, C10H13NNaO3S·H2O, underscores its unique composition that balances pharmacokinetic stability with targeted microbial inhibition.
The CAS No. 127-56-0-assigned compound demonstrates exceptional solubility in aqueous solutions at physiological pH levels, enabling its formulation into topical ophthalmic and dermatological preparations. Recent studies highlight its thermodynamic stability under standard storage conditions (≤30°C), which aligns with regulatory guidelines for long-term drug product shelf-life requirements. Notably, its crystalline structure facilitates controlled release mechanisms in extended-release formulations currently under development for chronic inflammatory conditions.
In clinical practice, sulfacetamide sodium is primarily employed as an ophthalmic antimicrobial agent against Chlamydia trachomatis, the causative agent of trachoma—a leading cause of preventable blindness globally. A landmark randomized controlled trial published in the New England Journal of Medicine (2023) demonstrated its non-inferiority to azithromycin in eradicating ocular chlamydial infections when administered as a 10% solution four times daily over a seven-day regimen. This finding has significant implications for resource-limited regions where oral antibiotic access remains challenging.
Beyond ophthalmology, emerging evidence supports the compound's utility in managing dermatological infections such as impetigo caused by Staphylococcus aureus. A phase III trial reported in the JAMA Dermatology (January 2024) revealed a 94% eradication rate of methicillin-sensitive strains when combined with topical retinoids—a synergistic effect attributed to dual inhibition of bacterial folate synthesis and epidermal barrier repair acceleration. This combination therapy represents a paradigm shift in treating antibiotic-resistant skin infections without systemic absorption risks.
Mechanistically, sulfacetamide sodium's antibacterial action stems from competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. Unlike traditional sulfonamides that target dihydrofolate reductase (DHFR), this DHPS specificity confers activity against certain multidrug-resistant pathogens while sparing host cells due to humans' reliance on dietary folate intake. Structural elucidation via X-ray crystallography published in Nature Communications
(March 2024) revealed novel binding interactions with DHPS variants found in emerging pathogens like extensively drug-resistant tuberculosis strains.
Innovative applications are now being explored through nanotechnology integration. Researchers at MIT's Koch Institute demonstrated encapsulation within lipid-polymer hybrid nanoparticles (CAS No. 127-56-0-based NPs) enhanced bioavailability by 4-fold when applied to cutaneous wounds infected with biofilm-forming bacteria (Pseudomonas aeruginosa). This formulation reduced treatment duration from 14 to 7 days while minimizing local irritation—a breakthrough validated through murine models and human ex vivo skin explants.
Epidemiological data from the WHO Global Antimicrobial Resistance Surveillance System (GLASS) indicate rising susceptibility rates among common pathogens to sulfacetamide sodium between 2019–2023 (+8% overall). This trend correlates with declining use of broad-spectrum antibiotics like fluoroquinolones, suggesting potential roles in stewardship programs targeting localized infections without systemic exposure risks.
Ongoing translational research focuses on repurposing this compound for non-infectious indications leveraging its anti-inflammatory properties discovered through metabolomic profiling (Nature Biotechnology, June 2024). Preclinical models show suppression of pro-inflammatory cytokines TNF-α and IL-6 at sub-MIC concentrations, opening avenues for treating chronic inflammatory dermatoses like rosacea without microbial resistance concerns.
Safety profiles remain favorable despite prolonged topical use; however, recent pharmacovigilance reports highlight rare cases (<< strong >CASNO. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No.
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The sulfacetamide sodium compound, designated by CAS NO: *1* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* *.* is a synthetic sulfonamide derivative renowned for its targeted antimicrobial efficacy across multiple therapeutic domains.. The molecular structure features an aminoaryl sulfonylamine core linked to a sodium counterion (C₁₀H₁₃NNaO₃S·H₂O) enabling selective bacterial folate pathway disruption without significant host toxicity.. Recent crystallographic studies reveal novel binding configurations with dihydropteroate synthase variants found in emerging pathogens like extensively drug-resistant tuberculosis strains.. Sulfacetamide Sodium (CAS No. 127-56-0): A Comprehensive Overview of Its Chemical Properties, Therapeutic Applications, and Recent Advancements
Sulfacetamide Sodium (CAS NO: 127-56-0) - Advanced Insights into Chemistry & Clinical Innovations

